molecular formula C16H22N2O3 B2452048 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propanamide CAS No. 921863-13-0

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propanamide

Cat. No.: B2452048
CAS No.: 921863-13-0
M. Wt: 290.363
InChI Key: YRGQIJCFKYZWNL-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propanamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly in the field of kinase inhibition. The compound features a benzoxazepin core, a privileged structure found in a range of biologically active molecules. Specifically, compounds within the benzoxazepin chemical class have been identified and patented as potent inhibitors of phosphoinositide 3-kinase (PI3K), a critical signaling pathway involved in cell growth, proliferation, and survival . Dysregulation of the PI3K pathway is a common feature in various diseases, making it a prominent therapeutic target. As a research chemical, this compound serves as a valuable tool for scientists exploring the intricacies of cellular signaling, investigating disease mechanisms, and developing novel targeted therapies. Its structure is closely related to other documented benzoxazepin derivatives designed for high-affinity binding to kinase targets . This product is intended for research and development applications in a controlled laboratory environment. It is provided as a high-purity compound to ensure consistent and reliable experimental results. For Research Use Only. Not for human or veterinary diagnostics or therapeutics.

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-5-14(19)17-11-7-8-13-12(9-11)18(6-2)15(20)16(3,4)10-21-13/h7-9H,5-6,10H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGQIJCFKYZWNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)OCC(C(=O)N2CC)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Benzoxazepin Skeleton Construction

The foundational step in synthesizing this compound involves constructing the 1,5-benzoxazepin-4-one core. As demonstrated in asymmetric synthesis studies, chiral α-haloacids (e.g., α-bromo- or α-chloropropanoic acid) react with substituted anthranilic acids under controlled conditions to form N-acylanthranilic acid intermediates. For instance, coupling (S)-2-bromopropanoic acid with 3-ethyl-5-methylanthranilic acid in the presence of thionyl chloride (SOCl₂) yields a halogenated intermediate, which undergoes intramolecular cyclization via base-mediated nucleophilic substitution (Scheme 1).

Scheme 1: Benzoxazepin Core Formation

  • Coupling:
    $$ \text{Anthranilic acid} + \alpha\text{-haloacid} \xrightarrow{\text{SOCl}_2} N\text{-acylanthranilic acid} $$
  • Cyclization:
    $$ N\text{-acylanthranilic acid} \xrightarrow{\text{K}2\text{CO}3} 1,5\text{-benzoxazepin-4-one} $$

Key parameters influencing yield and enantiomeric excess include:

  • Solvent: Dichloromethane or toluene for coupling; dimethylformamide (DMF) for cyclization.
  • Temperature: 0–5°C during acid halide formation; 80–100°C for cyclization.
  • Base: Potassium carbonate (K₂CO₃) facilitates bromide displacement, achieving >70% cyclization efficiency.

Table 1: Optimization of Core Synthesis Conditions

Parameter Optimal Value Yield (%) Purity (HPLC)
Coupling Solvent Toluene 85 98.5
Cyclization Base K₂CO₃ 78 97.8
Reaction Time 12 h 82 98.2

Propanamide Functionalization

The final step involves introducing the propanamide group at the 7-position. This is achieved via a Friedel-Crafts acylation using propanoyl chloride in the presence of Lewis acids (e.g., AlCl₃). The reaction proceeds through electrophilic aromatic substitution (EAS), where the acyl group is directed to the para position relative to the oxazepin oxygen.

Reaction Conditions:

  • Solvent: Nitrobenzene (enhances electrophilicity of acylium ion).
  • Catalyst: AlCl₃ (1.2 eq) at 0°C to prevent over-acylation.
  • Workup: Quenching with ice-cold HCl followed by recrystallization from ethanol/water.

Table 3: Acylation Optimization Data

Parameter Value Yield (%) Purity (NMR)
Propanoyl Chloride 1.5 eq 88 99.1
Reaction Time 4 h 85 98.7

Analytical Validation and Characterization

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.21 (t, 3H, J = 7.2 Hz, CH₂CH₃), 1.45 (s, 6H, 3,3-(CH₃)₂), 2.34 (q, 2H, J = 7.2 Hz, COCH₂), 3.82 (s, 2H, NCH₂), 6.89–7.12 (m, 3H, aromatic).
  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend).

Chromatographic Purity:

  • HPLC: Retention time = 8.2 min (C18 column, acetonitrile/water = 70:30), purity >99%.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors are recommended to enhance heat transfer and reduce reaction times. Key challenges include minimizing racemization during cyclization and controlling exotherms during acylation. Patent AU659543B2 discloses a pilot-scale protocol achieving 92% yield through:

  • In-line Analytics: FTIR monitoring of cyclization completion.
  • Solvent Recycling: Toluene recovery via distillation.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, often requiring specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative .

Scientific Research Applications

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazepine derivatives and related heterocycles. Examples include:

Uniqueness

Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for research and industrial applications.

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structural characteristics, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H27F3N2O4SC_{23}H_{27}F_3N_2O_4S, with a molecular weight of approximately 484.53 g/mol. The compound features a complex structure that includes a benzoxazepine core modified with an ethyl group and a propanamide moiety.

Structural Characteristics

PropertyValue
Molecular FormulaC23H27F3N2O4S
Molecular Weight484.53 g/mol
SMILESO=S(c1ccc(c(c1)C)C)(N(c2ccc3c(c2)OCC(C)(C)C(N3CC)=O)CC(F)(F)F)=O
IUPAC NameThis compound

Antimicrobial Properties

Recent studies have indicated that derivatives of benzoxazepines exhibit significant antimicrobial activity. Specifically, this compound has been evaluated for its effectiveness against various bacterial strains.

Case Study: Antibacterial Efficacy

In vitro testing demonstrated that the compound exhibits strong activity against Gram-positive bacteria. For instance:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Streptococcus pneumoniae0.25 µg/mL
Enterococcus faecalis1 µg/mL

These results suggest that even minor structural modifications can significantly alter the biological activity of the compound .

The mechanism through which this compound exerts its effects is believed to involve inhibition of bacterial protein synthesis. This is supported by its structural similarity to known inhibitors of the ribosomal function in bacteria.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the benzoxazepine structure can enhance or diminish its antimicrobial properties. For example:

Key Modifications:

  • Alkyl Substituents : Increasing the size or branching of alkyl groups enhances lipophilicity and cellular uptake.
  • Functional Groups : The introduction of electron-withdrawing groups (like trifluoromethyl) can increase potency against resistant strains.

Toxicological Studies

While the antimicrobial efficacy is promising, it is equally important to assess the toxicity profile of this compound. Preliminary studies indicate a favorable safety margin in vitro; however, further in vivo studies are necessary to fully elucidate its safety profile.

Toxicity Data Summary

ParameterValue
LD50 (oral in rats)>2000 mg/kg
Skin IrritationNon-irritating
Eye IrritationMild irritation

These findings suggest that the compound has a relatively low toxicity profile compared to other antimicrobial agents .

Q & A

Q. Optimization Strategies :

  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and yield .
  • Temperature Control : Maintaining 60–80°C during amidation minimizes side reactions .

Q. Table 1: Reaction Conditions from Literature

StepReagents/ConditionsYield (%)Source
CyclizationH₂SO₄, Ethyl acetoacetate, 70°C65–75
AmidationPropionyl chloride, DMF, 60°C80–85
PurificationSilica gel chromatography (EtOAc/hexane)90+

Basic: How is structural characterization performed?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional groups (e.g., oxazepine carbonyl at ~170 ppm in ¹³C NMR) .
  • HPLC-MS : Validates purity (>98%) and molecular weight (e.g., [M+H]⁺ = 291.3 m/z) .
  • X-ray Crystallography : Resolves stereochemistry of the tetrahydro-1,5-benzoxazepine ring .

Q. Critical Considerations :

  • Deuterated Solvents : Essential for resolving overlapping proton signals in complex regions (e.g., methyl groups at δ 1.2–1.5 ppm) .

Advanced: How can contradictory bioactivity data across studies be resolved?

Methodological Answer:
Discrepancies in bioactivity (e.g., IC₅₀ variations in anticancer assays) often arise from:

  • Assay Conditions : Differences in cell lines (e.g., MCF-7 vs. HT-29) or incubation times .
  • Structural Analogues : Minor substitutions (e.g., trifluoromethyl vs. methoxy groups) alter target binding .

Q. Resolution Strategies :

  • Dose-Response Curves : Use standardized protocols (e.g., 72-hour exposure, 10-dose dilutions) .
  • Target Validation : Employ CRISPR knockouts or siRNA silencing to confirm specificity for kinases (e.g., PI3Kδ) .

Q. Table 2: Bioactivity Variability in Anticancer Assays

StudyCell LineIC₅₀ (µM)Structural VariantSource
AMCF-712.3Parent compound
BHT-295.83,4-Difluoro derivative

Advanced: What computational approaches predict the compound's reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Models reaction pathways (e.g., oxidation at the oxazepine carbonyl) and calculates activation energies .
  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., ligand binding to ATP pockets) .

Case Study :
DFT calculations revealed that electron-withdrawing groups (e.g., -CF₃) stabilize the transition state during nucleophilic substitution, aligning with experimental kinetic data .

Basic: What are the key challenges in purification?

Methodological Answer:

  • Byproduct Formation : Dimethyl byproducts from incomplete cyclization require gradient elution in chromatography .
  • Solubility Issues : Low solubility in aqueous buffers necessitates use of DMSO for biological testing .

Q. Solutions :

  • Crystallization : Ethanol/water mixtures yield high-purity crystals (mp 148–150°C) .
  • Prep-HPLC : Achieves >99% purity for in vivo studies .

Advanced: What methodologies determine target interactions?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (e.g., KD = 120 nM for PI3Kδ) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .

Validation : Co-crystallization with PI3Kδ confirmed hydrogen bonding between the oxazepine carbonyl and Lys779 .

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